molecular formula C10H10N2O2 B594315 2-Ethyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid CAS No. 1241950-73-1

2-Ethyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid

Cat. No.: B594315
CAS No.: 1241950-73-1
M. Wt: 190.202
InChI Key: YZHXLFCIHKFJDA-UHFFFAOYSA-N
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Description

2-Ethyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid is a chemical compound with the empirical formula C10H10N2O2 and a molecular weight of 190.20 . It is a solid substance .


Synthesis Analysis

The synthesis of substituted pyridines, such as this compound, can be achieved through a ring cleavage methodology reaction. This involves the remodeling of 3-formyl (aza)indoles/benzofurans . This method allows for the selective introduction of multiple functional groups .


Molecular Structure Analysis

The SMILES string of this compound is CCc1cc2cc(cnc2[nH]1)C(O)=O . This provides a textual representation of the compound’s molecular structure.


Physical and Chemical Properties Analysis

This compound is a solid substance . Its empirical formula is C10H10N2O2, and it has a molecular weight of 190.20 .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

The compound has been utilized as a precursor in the synthesis of novel heterocyclic structures. For instance, Ghaedi et al. (2015) described an efficient synthesis of novel ethyl-1,3,4-triphenyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylate products through condensation of pyrazole-5-amine derivatives and activated carbonyl groups, showcasing its utility in preparing new N-fused heterocycle products in good to excellent yields (Ghaedi et al., 2015).

Antioxidant Activity

Another study by Zaki et al. (2017) synthesized ethyl 4,6-dimethyl-3-(pyrrol-1-yl) selenolo[2,3-b]pyridine-2-carboxylate and further reacted it to produce compounds that exhibited remarkable antioxidant activity compared to ascorbic acid, indicating potential applications in oxidative stress mitigation (Zaki et al., 2017).

Functionalized Tetrahydropyridines Synthesis

Zhu et al. (2003) reported the use of a related compound in a [4 + 2] annulation process with N-tosylimines to synthesize ethyl 6-substituted-1-(4-tosyl)-1,2,5,6-tetrahydro-pyridine-3-carboxylates, demonstrating the versatility of this compound in synthesizing functionalized tetrahydropyridines with excellent yields and regioselectivity (Zhu et al., 2003).

Polyheterocyclic Synthesis

A practical application in polyheterocyclic synthesis was demonstrated by synthesizing pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidine, pyrido[3′,2′:4,5]thieno[3,2-d][1,2,3]triazine, and pyrazolyl, oxadiazolylthieno[2,3-b]pyridine derivatives. This highlights the compound's role in constructing complex heterocyclic frameworks with potential pharmacological activities (Elneairy et al., 2006).

Pharmaceutical Intermediate Synthesis

Wang et al. (2006) described the synthesis of 2-[(1H-pyrrolo[2,3-b]pyridine-4-yl)methylamino]-5-fluoronicotinic acid, a key pharmaceutical intermediate. This work showcases the compound's importance in pharmaceutical synthesis, particularly for the development of novel therapeutic agents (Wang et al., 2006).

Future Directions

The development of a robust synthetic route enabling the incorporation of sulfone and phosphonate moieties on the pyridine scaffold is highly needed in medicinal and agricultural chemistry . This could potentially open up new avenues for the use of compounds like 2-Ethyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid in these fields.

Mechanism of Action

Target of Action

The primary target of 2-Ethyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid is the Fibroblast Growth Factor Receptor (FGFR) . The FGFR family consists of four distinct isoforms (FGFR1–4) found across various tissue types and expressed to different extents under varying conditions . These receptors play an essential role in signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes .

Mode of Action

Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail . This results in the activation of downstream signaling including RAS–MEK–ERK, PLCγ, and PI3K–Akt . This compound acts as a potent inhibitor of FGFR, thereby disrupting these signaling pathways .

Biochemical Pathways

The compound’s action affects the FGFR signaling pathway. Abnormal activation of this pathway due to amplification, fusion, or missense mutations in the exon of FGFR family members is associated with the progression and development of several cancers . By inhibiting FGFR, the compound can potentially halt the progression of these cancers .

Pharmacokinetics

It is known that the compound has a low molecular weight , which could potentially enhance its bioavailability and distribution in the body.

Result of Action

In vitro studies have shown that the compound can inhibit the proliferation of cancer cells and induce apoptosis . It also significantly inhibits the migration and invasion of cancer cells .

Properties

IUPAC Name

2-ethyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2/c1-2-8-4-6-3-7(10(13)14)5-11-9(6)12-8/h3-5H,2H2,1H3,(H,11,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZHXLFCIHKFJDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=CC(=CN=C2N1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90678419
Record name 2-Ethyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90678419
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1241950-73-1
Record name 2-Ethyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1241950-73-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Ethyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90678419
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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